molecular formula C18H21N5O3 B2794093 (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1305321-44-1

(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2794093
CAS No.: 1305321-44-1
M. Wt: 355.398
InChI Key: LUXQWCXMWHFIBV-UHFFFAOYSA-N
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Description

(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
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Biological Activity

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the structural motifs of pyrazole and oxadiazole with piperidine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.4 g/mol. The structural representation includes a furan ring, a pyrazole moiety, and a piperidine group substituted with an oxadiazole.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
5a0.25E. coli
100.30Pseudomonas aeruginosa

The proposed mechanisms through which these compounds exert their antimicrobial effects include:

  • Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Interference with Protein Synthesis : These compounds may bind to bacterial ribosomes, inhibiting protein synthesis.
  • Biofilm Formation Inhibition : Certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of various pyrazole derivatives against clinical isolates of MRSA and other pathogens using the agar disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones, suggesting potent antibacterial properties.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine and oxadiazole moieties significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial potency .

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11(2)16-21-22-17(26-16)12-5-7-23(8-6-12)18(24)14-10-13(19-20-14)15-4-3-9-25-15/h3-4,9-12H,5-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXQWCXMWHFIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.